
(3-(6-Methoxypyridin-3-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(6-Methoxypyridin-3-yl)phenyl)methanol is a chemical compound with the molecular formula C13H13NO2. It features a methanol group attached to a phenyl ring, which is further substituted with a 6-methoxypyridin-3-yl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-methoxypyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The exact mechanism of action of (3-(6-Methoxypyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
類似化合物との比較
(3-chloro-2-methoxypyridin-4-yl)(phenyl)methanol: Similar structure but with a chlorine atom instead of a methanol group.
(3-(6-Methoxypyridin-3-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (3-(6-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
[3-(6-methoxypyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-5-12(8-14-13)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3 |
InChIキー |
JPNPZWBWUZSLCL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
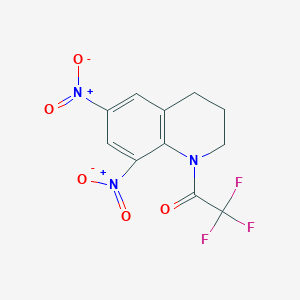
![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
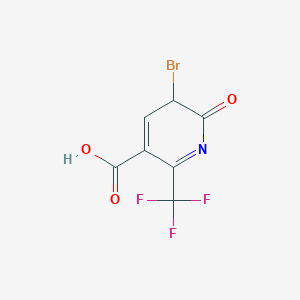
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
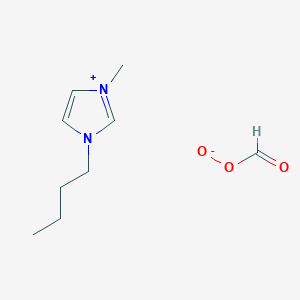
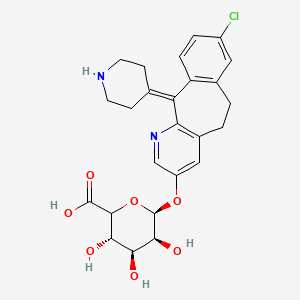
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
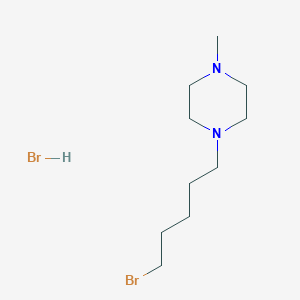

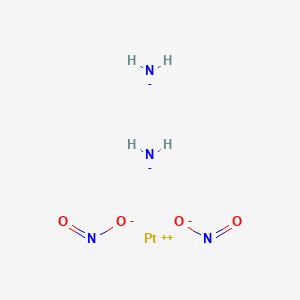
![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
